4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride
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Overview
Description
4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound belongs to the class of heterocyclic compounds, specifically pyridazines, and is characterized by the presence of a piperazine ring, a phenyl group, and a chloro substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-phenylhydrazine with piperazine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired pyridazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include N-oxides, reduced dihydropyridazinone derivatives, and various substituted pyridazinones.
Scientific Research Applications
4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-phenylpyridazin-3(2H)-one: Lacks the piperazine ring, leading to different chemical properties and applications.
2-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: Similar structure but without the chloro substituent, affecting its reactivity and biological activity.
Uniqueness
4-Chloro-2-phenyl-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride is unique due to the combination of its chloro, phenyl, and piperazine groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-phenyl-5-piperazin-1-ylpyridazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O.ClH/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11;/h1-5,10,16H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHWRHKRDZFCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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